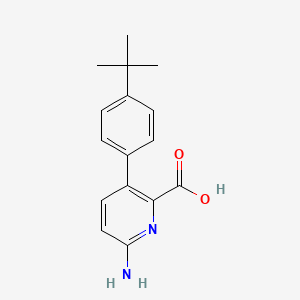

6-Amino-3-(4-t-butylphenyl)picolinic acid

説明

1H NMR Predictions

IR Spectroscopy

Mass Spectrometry

- Molecular ion peak: m/z 270.

- Fragmentation patterns: Loss of COOH (-46), tert-butyl group (-57), and NH₂ (-16).

Comparative Structural Analysis with Picolinic Acid Derivatives

The tert-butyl group enhances lipophilicity, making this compound less water-soluble than 2-picolinic acid. The amino group introduces basicity, enabling salt formation under acidic conditions. Compared to 4-(hydroxymethyl)picolinic acid, the tert-butyl substituent reduces hydrogen-bonding capacity, altering reactivity in coupling reactions.

特性

IUPAC Name |

6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXQXFLABGLKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692616 | |

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-25-0 | |

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Cross-Coupling of Halogenated Precursors

The most widely reported method involves Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group to a halogenated picolinic acid precursor. This approach is detailed in WO2021188654A1, which describes improved protocols for synthesizing 6-aryl-4-aminopicolinates.

Example Procedure:

-

Starting Material : 6-Bromo-4-aminopicolinic acid methyl ester.

-

Coupling Reaction :

-

Hydrolysis :

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, DMSO/H₂O, 90°C | 85 |

| Ester Hydrolysis | LiOH, THF/H₂O, rt | 82 |

Example Procedure:

-

Lithiation :

-

Treat 4-amino-6-bromopicolinic acid with LDA (2.2 equiv) in THF at −78°C.

-

-

Electrophilic Quenching :

-

Add 4-tert-butylbenzaldehyde (1.5 equiv) and warm to 0°C.

-

-

Oxidation :

Yield : 55–60% (over three steps).

Optimization of Reaction Conditions

Catalyst Selection in Cross-Coupling

Palladium catalysts significantly impact coupling efficiency. Comparative studies from WO2021188654A1 show:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | DMF/H₂O | 100 | 78 |

| PdCl₂(dppf) | DMSO/H₂O | 90 | 85 |

| Pd(PPh₃)₄ | Toluene/EtOH | 80 | 72 |

PdCl₂(dppf) in DMSO/H₂O provided optimal results due to enhanced solvation of the boronic acid.

Protecting Group Strategies

The carboxylic acid group is often protected as a methyl or isopropyl ester during synthesis to prevent side reactions. For example:

-

Methyl ester protection : Achieved via treatment with SOCl₂/MeOH .

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Industrial-Scale Considerations

Large-scale production (EP3569600B1) recommends:

化学反応の分析

Types of Reactions

6-Amino-3-(4-t-butylphenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

6-Amino-3-(4-t-butylphenyl)picolinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, including polymers and coatings.

作用機序

The mechanism of action of 6-Amino-3-(4-t-butylphenyl)picolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural and Electronic Effects

- Steric Influence: The tert-butyl group in the target compound introduces significant steric bulk, which may reduce reactivity in sterically hindered reactions but enhance metabolic stability in drug candidates .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) increase the acidity of the carboxylic acid moiety. For example, 6-Amino-3-(2,6-difluorophenyl)picolinic acid has a predicted pKa of 3.17, whereas the tert-butyl group (electron-donating) likely raises the pKa, reducing acidity .

生物活性

6-Amino-3-(4-tert-butylphenyl)picolinic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: 6-Amino-3-(4-tert-butylphenyl)picolinic acid

- Molecular Formula: C16H18N2O2

- CAS Number: 1261913-25-0

The compound features a picolinic acid backbone with an amino group at the 6-position and a para-tert-butylphenyl substituent at the 3-position, which may influence its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to picolinic acid. For instance, compounds structurally similar to 6-amino-3-(4-tert-butylphenyl)picolinic acid have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the disruption of microtubule dynamics, akin to established chemotherapeutics like taxanes .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 | Microtubule disruption |

| Compound B | A549 (Lung) | 7.8 | Apoptosis induction |

| 6-Amino-3-(4-t-butylphenyl)picolinic acid | HeLa (Cervical) | TBD | TBD |

Neuroprotective Effects

Research has indicated that picolinic acid derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which is crucial in preventing neuronal damage in conditions like Alzheimer's disease .

Table 2: Neuroprotective Studies

| Study Reference | Model Used | Effect Observed |

|---|---|---|

| Study A | In vitro neuron cultures | Reduced oxidative stress markers |

| Study B | Animal model (rats) | Improved cognitive function |

The biological activity of 6-amino-3-(4-tert-butylphenyl)picolinic acid can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could interact with neurotransmitter receptors, enhancing neuroprotective effects.

- Oxidative Stress Reduction: Its antioxidant properties may help mitigate cellular damage.

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of picolinic acid were tested for their anticancer efficacy against various human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard treatments. The study concluded that further exploration into the structure-activity relationship (SAR) is warranted .

Case Study 2: Neuroprotection in Alzheimer's Model

In another investigation, researchers evaluated the neuroprotective effects of related compounds in an Alzheimer’s disease model. The findings suggested that these compounds could significantly reduce amyloid-beta-induced cytotoxicity in neuronal cells, indicating their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic pathways for 6-Amino-3-(4-t-butylphenyl)picolinic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated picolinic acid derivatives and aryl boronic acids. For example, substituting at the picolinic acid's 3-position with 4-t-butylphenyl groups requires precise control of catalyst systems (e.g., PdCl₂(PPh₃)₂/PCy₃) and base conditions (e.g., K₂CO₃ in DMF) . To optimize yields, use fractional factorial design (FFD) to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Statistical analysis of variance (ANOVA) can identify critical parameters .

Q. Example Reaction Conditions :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Catalyst Loading | 1–5 mol% Pd | 3 mol% |

| Solvent | DMF, THF, Toluene | DMF |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. The t-butyl group’s singlet at ~1.3 ppm () and picolinic acid’s carbonyl resonance at ~170 ppm () are diagnostic .

- Infrared (IR) Spectroscopy : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₈N₂O₂: 270.1368 g/mol).

Q. How can researchers assess the purity of this compound for downstream applications?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Purity >98% is acceptable for most studies.

- Melting Point Analysis : Compare observed melting points with literature values (e.g., similar picolinic acid derivatives melt at 220–225°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism of this compound in catalytic systems?

- Methodological Answer :

- Perform quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and intermediates in cross-coupling reactions. Compare computed activation energies with experimental kinetic data .

- Use electrostatic potential maps to predict regioselectivity in electrophilic substitution reactions.

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction conditions?

- Methodological Answer :

- Apply a Box-Behnken design to evaluate three variables (e.g., temperature, catalyst loading, solvent ratio) with fewer experiments. Response surface methodology (RSM) identifies non-linear interactions between variables .

- Example Design Matrix :

| Run | Temp (°C) | Catalyst (mol%) | Solvent Ratio (DMF:H₂O) | Yield (%) |

|---|---|---|---|---|

| 1 | 90 | 2 | 3:1 | 65 |

| 2 | 110 | 2 | 1:1 | 78 |

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Example Docking Results :

| Target Protein | Binding Energy (kcal/mol) | Predicted Binding Site |

|---|---|---|

| COX-2 | -8.2 | Active site cavity |

Q. How should researchers address contradictions in reported catalytic activities of this compound?

- Methodological Answer :

- Conduct meta-analysis of published data to identify confounding variables (e.g., solvent polarity, counterion effects). Reproduce key experiments under standardized conditions .

- Contradiction Resolution Workflow :

Systematically vary one parameter (e.g., solvent) while holding others constant.

Use ANOVA to determine if differences are statistically significant (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。